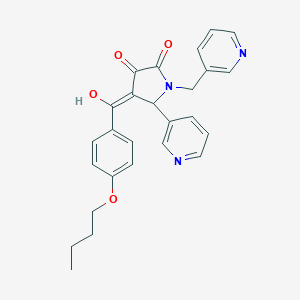![molecular formula C24H28N2O5 B265971 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMHP and is a synthetic chemical compound that belongs to the family of pyrrolidinone derivatives. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of DMHP is not well understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. DMHP has been found to inhibit the production of ROS and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMHP has been found to exhibit potent antioxidant and anti-inflammatory effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. DMHP has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
实验室实验的优点和局限性
DMHP has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory effects, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various diseases. However, DMHP also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
未来方向
There are several future directions for the study of DMHP, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in the treatment of various diseases, and the identification of its molecular targets and mechanism of action. Additionally, the use of DMHP in the development of new materials and the exploration of its potential applications in other fields, such as agriculture and environmental science, should also be explored.
Conclusion:
In conclusion, DMHP is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHP has been extensively studied for its unique properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of DMHP and to explore its applications in various fields.
合成方法
The synthesis of DMHP involves the reaction of 4-propoxybenzoyl chloride, N,N-dimethylethylenediamine, and 4-hydroxyphenylacetic acid. The reaction takes place in the presence of a base and a catalyst, and the resulting product is purified through recrystallization. The synthesis of DMHP is a complex process that requires specific conditions to obtain a high yield of the desired product.
科学研究应用
DMHP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. DMHP has been found to exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H28N2O5 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
(4Z)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-4-15-31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(27)10-6-16)26(14-13-25(2)3)24(30)23(20)29/h5-12,21,27-28H,4,13-15H2,1-3H3/b22-20- |
InChI 键 |
KKKGATNDSCVBMX-XDOYNYLZSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O |
SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
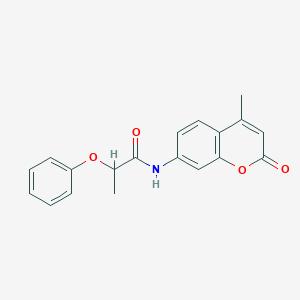
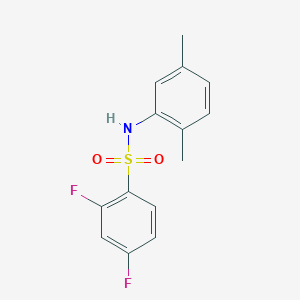
![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)

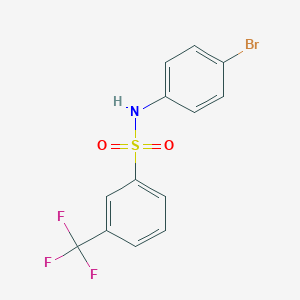
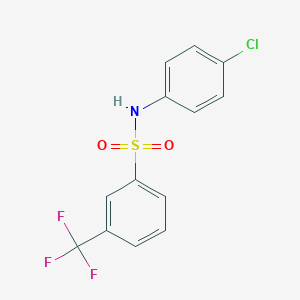

![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)

![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)
